6-chloro-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine
Description
The compound 6-chloro-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine features a quinazoline core substituted with a chlorine atom at position 6 and a phenyl group at position 2. The quinazoline moiety is linked via an amine group to a 1,3,5-triazine ring, which is further substituted with a 4-methoxybenzyl group. This hybrid structure combines the pharmacophoric features of quinazolines (known for kinase inhibition and anticancer activity) and triazines (valued for their synthetic versatility and hydrogen-bonding capabilities).
Properties
Molecular Formula |
C25H23ClN6O |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
6-chloro-N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-phenylquinazolin-2-amine |
InChI |
InChI=1S/C25H23ClN6O/c1-33-20-10-7-17(8-11-20)14-32-15-27-24(28-16-32)31-25-29-22-12-9-19(26)13-21(22)23(30-25)18-5-3-2-4-6-18/h2-13H,14-16H2,1H3,(H2,27,28,29,30,31) |
InChI Key |
NOPLYORNXAQSEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CNC(=NC2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine typically involves multiple steps, including the formation of the quinazoline core, the introduction of the chloro group, and the attachment of the triazinyl and methoxybenzyl groups. Common synthetic methods include:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring, forming the quinazoline core.
Nitration and Reduction: The nitro group is introduced and subsequently reduced to an amine.
Substitution Reactions: The chloro group is introduced via halogenation, and the triazinyl and methoxybenzyl groups are attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Amines, alcohols.
Major Products
The major products formed from these reactions include various substituted quinazolines, triazines, and benzyl derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
6-chloro-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell growth, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications on the Quinazoline Core
Substituent Variations at Position 6
6-Methoxy Analogs :
The compound 6-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine (C₂₁H₂₄N₆O₂, MW 392.46) replaces the chlorine atom with a methoxy group and the phenyl group with a methyl group. This substitution reduces molecular weight and increases hydrophilicity compared to the target compound (C₂₄H₂₈ClN₇O, MW ~466.0). Such modifications may enhance solubility but reduce electrophilic reactivity .6-Bromo and 6-Aryl Derivatives :
In kinase inhibitor studies, 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine and its aryl-substituted analogs demonstrate that bulky substituents at position 6 improve target affinity. For example, 6-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (C₂₀H₁₆N₃O₂S, MW 362.09) shows >95% purity and potent inhibition of CDC2-like kinases, suggesting that the chloro substituent in the target compound may offer similar advantages in binding specificity .
Substituent Variations at Position 4
- 4-Phenyl vs. The phenyl group may enhance interactions with hydrophobic pockets in biological targets .
Modifications on the Triazine Moiety
Substituent Effects on the Triazine Ring
- 4-Methoxybenzyl vs. Morpholinylpropyl: Replacing the 4-methoxybenzyl group with a 3-morpholin-4-ylpropyl substituent (as in 6-chloro-N-[3-(3-morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine, C₂₄H₂₈ClN₇O) introduces a polar morpholine ring.
Methoxypropyl and Benzyl Groups :
Compounds like 6-chloro-N-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine (C₂₂H₂₅ClN₆O, MW 440.94) exhibit reduced steric hindrance compared to the 4-methoxybenzyl variant, which may favor membrane permeability .
Data Tables
Table 1: Structural and Physicochemical Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
